molecular formula C22H29N5O2 B5090306 2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B5090306
M. Wt: 395.5 g/mol
InChI Key: MNEDJZFVMHEIGQ-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a primary amine.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction, where the piperazine ring reacts with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting neurological disorders, cardiovascular diseases, and cancer.

    Biological Studies: The compound is used in studies investigating receptor-ligand interactions, particularly with G-protein-coupled receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as G-protein-coupled receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in neurotransmitter release, modulation of ion channel activity, and alterations in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-15-20(25-9-4-3-5-10-25)24-22(23-17)27-13-11-26(12-14-27)21(28)18-7-6-8-19(16-18)29-2/h6-8,15-16H,3-5,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEDJZFVMHEIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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